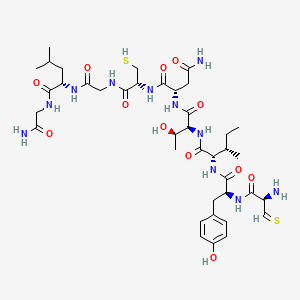

(Thr(4),gly(7))OT

説明

Historical Context of Oxytocin (B344502) Receptor Agonist Development

The journey to develop selective oxytocin receptor (OTR) agonists is rooted in the fundamental challenge of discriminating between the actions of oxytocin and the structurally similar peptide hormone, vasopressin. Current time information in Bangalore, IN.plos.org Both are nonapeptides, differing by only two amino acids in most mammals, and they exert their effects through a family of closely related G protein-coupled receptors: the oxytocin receptor (OTR) and the vasopressin receptors (V1aR, V1bR, and V2R). Current time information in Bangalore, IN.plos.org This structural and receptor homology results in significant cross-reactivity, where oxytocin can activate vasopressin receptors and vice versa, complicating the interpretation of physiological and pharmacological studies. nih.govresearchgate.net

Early research recognized the therapeutic potential of oxytocin, primarily for its role in uterine contractions during childbirth and in lactation. researchgate.netresearchgate.net However, the non-selective nature of the natural hormone posed a clinical challenge, as its activation of vasopressin receptors could lead to undesirable side effects, such as effects on blood pressure (via V1aR) and antidiuresis (via V2R). researchgate.netguidetopharmacology.org This spurred a decades-long quest for synthetic analogs with improved receptor selectivity. The pioneering work in peptide synthesis, notably the solid-phase method developed by R.B. Merrifield, provided the technical foundation for systematically modifying the structure of oxytocin to enhance its receptor affinity and selectivity. nih.gov These efforts have led to the creation of a wide array of oxytocin agonists and antagonists that serve as invaluable research tools and potential therapeutic agents. nih.gov

Rationale for the Design and Synthesis of (Thr(4),Gly(7))OT

The design of this compound, also commonly referred to as TGOT, was a strategic endeavor to create a highly selective OTR agonist. The rationale for the specific amino acid substitutions at positions 4 and 7 was based on accumulating structure-activity relationship studies of oxytocin analogs.

The substitution of proline at position 7 with glycine (B1666218) was a key modification aimed at enhancing selectivity. researchgate.net It was observed that this change could decrease the affinity for vasopressin receptors while maintaining or even improving affinity for the oxytocin receptor. researchgate.netnih.gov The initial synthesis and pharmacological evaluation of [7-Glycine]oxytocin demonstrated a significant increase in the ratio of oxytocic to antidiuretic activity, indicating a higher selectivity for the OTR over the V2R. nih.gov

Building upon this, the substitution of glutamine at position 4 with threonine was explored to further refine the pharmacological profile. The synthesis of [4-Threonine]oxytocin had already shown promise, yielding a more potent and specific oxytocic agent than the native oxytocin. acs.org The combination of these two substitutions in this compound was hypothesized to yield an analog with both high potency and exceptional selectivity. nih.gov

The synthesis of this compound was achieved through a combination of solid-phase and classical solution-phase peptide synthesis methods. nih.gov A protected octapeptide was first synthesized using the solid-phase approach. Following its cleavage from the resin and purification, the final amino acid was coupled to the peptide in solution to yield the complete nonapeptide. nih.gov Subsequent pharmacological testing confirmed the hypothesis, revealing that the threonine substitution at position 4 substantially enhanced the oxytocic activity and led to a fivefold increase in the oxytocic-to-antidiuretic selectivity ratio compared to [7-Glycine]oxytocin. nih.gov

Significance of Selective Peptide Agonists in Receptor Research

The development of highly selective peptide agonists like this compound has been instrumental in advancing receptor research in several key ways. These molecules act as precise molecular probes, enabling scientists to investigate the distinct physiological and behavioral roles mediated by the oxytocin receptor without the confounding effects of vasopressin receptor activation. Current time information in Bangalore, IN.nih.gov

The use of selective agonists has been crucial in mapping the distribution and function of oxytocin receptors in various tissues, including the brain, uterus, and mammary glands. nih.gov For instance, radiolabeled this compound has been used to selectively label and characterize oxytocin receptors in different brain regions, providing insights into their role in social behaviors, anxiety, and other central nervous system processes. nih.govnih.gov

Furthermore, selective agonists are invaluable tools for studying the signal transduction pathways coupled to the oxytocin receptor. By specifically activating the OTR, researchers can elucidate the downstream cellular and molecular events, such as the mobilization of intracellular calcium, without triggering the signaling cascades associated with vasopressin receptors. plos.org This level of specificity is essential for understanding the fundamental mechanisms of receptor activation and for the design of novel therapeutic agents.

The availability of selective agonists has also facilitated the characterization of the pharmacological properties of different species' oxytocin receptors, revealing subtle but important differences in ligand binding and receptor activation. Current time information in Bangalore, IN. This comparative pharmacological approach is critical for the preclinical evaluation of new drug candidates and for translating findings from animal models to human physiology.

Data Tables

Table 1: Pharmacological Profile of this compound and Related Peptides

| Compound | Oxytocic Potency (U/mg) | Antidiuretic Potency (U/mg) | Oxytocic/Antidiuretic Ratio |

| [7-Glycine]oxytocin | 93 ± 4 | 0.0056 ± 0.0003 | 16,000 |

| This compound | 166 ± 4 | 0.002 ± 0.0004 | 83,000 |

Data from Lowbridge et al., 1977. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor | Human | Rat | Mouse |

| Oxytocin Receptor (OTR) | 1.0 - 2.0 | 1.0 - 2.0 | 5.9 |

| Vasopressin V1a Receptor (V1aR) | >1000 | >1000 | 293 |

| Vasopressin V1b Receptor (V1bR) | >1000 | >1000 | 438 |

Data compiled from Elands et al., 1988 nih.gov and Busnelli et al., 2013. Current time information in Bangalore, IN.

特性

IUPAC Name |

(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRRTEZQOSELMP-IKNHWLCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60786-59-6 | |

| Record name | Oxytocin, thr(4)-gly(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Structural Characterization of Thr 4 ,gly 7 Ot

Application of Solid-Phase Peptide Synthesis Techniques for (Thr(4),Gly(7))OT

The primary method for synthesizing this compound and other oxytocin (B344502) analogues is Solid-Phase Peptide Synthesis (SPPS). researchgate.netuonbi.ac.keacs.org This technique offers significant advantages in terms of efficiency and purification of the final product. The synthesis can be carried out using different strategies, with the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (t-butoxycarbonyl) protecting group strategies being the most common. uonbi.ac.kegoogle.com

In a typical Fmoc-based SPPS, the synthesis begins with the attachment of the C-terminal amino acid, in this case, Glycine (B1666218), to a solid support resin. researchgate.net The synthesis then proceeds by the sequential addition of the remaining amino acids in the desired sequence. Each amino acid is protected with an Fmoc group at its N-terminus, which is removed at each step to allow for the formation of a peptide bond with the next amino acid in the chain. Side-chain protecting groups are also employed for trifunctional amino acids like Threonine and Cysteine to prevent unwanted side reactions.

A combination of solid-phase synthesis for the protected octapeptide followed by solution-phase methods for the final cyclization has also been reported for the synthesis of [4-Threonine, 7-glycine]oxytocin. researchgate.net Following the assembly of the linear peptide chain, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. The final step involves the formation of the disulfide bridge between the two cysteine residues to create the characteristic cyclic structure of oxytocin analogues.

Chromatographic and Spectroscopic Characterization of this compound

Following synthesis, the crude peptide is purified and characterized using a combination of chromatographic and spectroscopic techniques to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of synthetic peptides like this compound. japsonline.comtanta.edu.eg Reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated based on its hydrophobicity. The purity of the final product is typically assessed by the presence of a single, sharp peak in the chromatogram. vscht.czchromatographyonline.comnih.gov

Mass Spectrometry (MS) is employed to confirm the molecular weight of the synthesized peptide. longdom.orgua.ptcdnsciencepub.com This technique provides a precise mass-to-charge ratio of the molecule, which should match the calculated theoretical mass of this compound.

The table below summarizes the key analytical techniques used in the characterization of this compound.

| Analytical Technique | Purpose | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | A single, sharp peak indicates a high degree of purity. |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | The experimental mass-to-charge ratio matches the theoretical value. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirms the amino acid sequence and provides insights into the 3D conformation. |

Structure-Activity Relationship (SAR) Insights from Amino Acid Modifications

The substitution of specific amino acids in the oxytocin sequence provides valuable insights into the structure-activity relationship (SAR) of these peptides. nih.govnih.govresearchgate.net The modifications at positions 4 and 7, resulting in this compound, have been shown to significantly alter the biological activity profile of the parent hormone.

Studies have revealed that the substitution of glutamine with threonine at position 4 and proline with glycine at position 7 can lead to analogues with high uterotonic potency and increased selectivity for the oxytocin receptor. nih.govebi.ac.ukresearchgate.net For instance, [4-Threonine, 7-glycine]oxytocin has been reported to possess high oxytocic activity with negligible antidiuretic and pressor activities. ebi.ac.uk This suggests that the side chains of the amino acids at these positions play a crucial role in receptor binding and activation.

The replacement of the proline residue at position 7 with glycine is particularly noteworthy. This modification has been identified as a key factor in enhancing the affinity for the uterine receptor. nih.gov The increased flexibility of the peptide backbone resulting from the glycine substitution may allow for a more favorable interaction with the receptor.

Furthermore, the threonine substitution at position 4 has been shown to substantially enhance the oxytocic activity and selectivity of the analogue. researchgate.netsemanticscholar.org The hydroxyl group of the threonine residue may form additional hydrogen bonds with the receptor, leading to a more stable peptide-receptor complex. The synthetic peptide [Thr(4)Gly(7)]OT (TGOT) has been found to be remarkably selective for the mouse oxytocin receptor. nih.gov

The table below presents a comparison of the biological activities of oxytocin and some of its analogues, highlighting the impact of amino acid substitutions.

| Compound | Position 4 | Position 7 | Reported Biological Activity |

| Oxytocin | Gln | Pro | Standard oxytocic and other activities |

| [7-Glycine]oxytocin | Gln | Gly | Oxytocic potency of 93 +/- 4 units/mg researchgate.net |

| This compound | Thr | Gly | High oxytocic potency (166 +/- 4 units/mg) and selectivity ebi.ac.ukresearchgate.net |

Pharmacological Profile and Receptor Selectivity of Thr 4 ,gly 7 Ot

Ligand Binding Affinities for Oxytocin (B344502) Receptor (OTR)

(Thr(4),Gly(7))OT demonstrates potent and specific binding to the oxytocin receptor. This interaction has been quantified across various mammalian species, revealing some species-specific differences in affinity.

Studies using radioligand binding assays have established that this compound binds with high affinity to OTR in several species. In early studies on rat tissues, the tritiated form of the ligand, [³H]-[Thr⁴,Gly⁷]OT, showed high affinity for OTR in the hippocampus, mammary glands, and uterus, with equilibrium dissociation constants (Kd) reported to be between 1.0 and 2.0 nM. nih.gov

More recent comparative studies have refined these affinity values (Ki) and highlighted notable differences between species. While oxytocin itself binds with similar high affinity to human, rat, and mouse OTRs, the affinity of this compound varies significantly. nih.gov Its affinity for the mouse OTR is substantially higher than for the rat and human orthologs. nih.gov Specifically, the affinity of TGOT has been shown to increase by a factor of 100 when moving from human to rat to mouse receptors. nih.gov A study on human uterine smooth muscle cells reported a lower comparative potency for this compound in inhibiting [³H]-oxytocin binding compared to oxytocin itself. capes.gov.br

Below is a data table summarizing the binding affinities (Ki, in nM) of this compound for the oxytocin receptor across different species as reported in the literature.

Binding Affinity (Ki) of this compound for Oxytocin Receptors (OTR)

| Species | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Human | hOTR | 6.62 ± 1.22 | researchgate.net |

| Rat | rOTR | 0.8 ± 0.2 | researchgate.net |

| Rat | rOTR | 1.0 - 2.0 (Kd) | nih.gov |

| Murine (Mouse) | mOTR | 0.06 ± 0.01 | nih.gov |

Radioligand binding assays are the standard method for determining the affinity and density of receptors. nih.govresearchgate.net These assays utilize a radioactively labeled ligand to quantify its binding to a target receptor. oncodesign-services.com The process for characterizing this compound binding typically involves competition binding experiments. nih.govoncodesign-services.com

The general methodology involves several key steps:

Membrane Preparation : Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution. giffordbioscience.com The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors. The final pellet is resuspended in an assay buffer. giffordbioscience.com

Incubation : The membrane preparation is incubated in multi-well plates with a fixed concentration of a radiolabeled ligand (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled competitor compound, in this case, this compound. oncodesign-services.comgiffordbioscience.com The incubation is allowed to proceed for a specific time at a controlled temperature to reach equilibrium. giffordbioscience.com

Separation of Bound and Free Ligand : After incubation, the mixture is rapidly filtered through glass fiber filters using a vacuum harvester. giffordbioscience.com This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity. giffordbioscience.com

Quantification : The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter. giffordbioscience.com

Data Analysis : The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the unlabeled competitor. nih.gov From this curve, the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand used in the assay. giffordbioscience.com

Selectivity Profile Against Vasopressin Receptor Subtypes

A defining characteristic of this compound is its remarkable selectivity for the OTR over the vasopressin (AVP) receptor subtypes (V1aR, V1bR, and V2R). nih.govresearchgate.net While oxytocin and arginine vasopressin differ by only two amino acids and can exhibit cross-reactivity with each other's receptors, this compound was specifically designed to minimize this effect. nih.govsigmaaldrich.com

This compound exhibits a very low affinity for the vasopressin V1a receptor. nih.govnih.gov Competition experiments have consistently shown that high concentrations of this compound are required to displace radiolabeled V1aR ligands. researchgate.net Studies on mouse receptors found that while TGOT had a Ki of 0.06 nM for the mouse OTR, its affinity for the mouse V1aR was significantly weaker, with a Ki value of 137.9 nM. nih.gov This represents a selectivity ratio of over 2000-fold in favor of the OTR. nih.gov Similarly, its affinity for the human V1aR is reported to be very low, with a Ki value greater than 10,000 nM in one study. researchgate.net

The selectivity of this compound extends to the vasopressin V1b receptor subtype. Pharmacological characterization in mice demonstrated that TGOT has a very low affinity for the mV1bR, with a Ki value of 217.4 nM. nih.gov This contrasts sharply with its high affinity for the mouse OTR, further establishing its utility as a selective OTR agonist. nih.govnih.gov Data from pharmacology databases confirm its minimal interaction with the human V1bR. guidetopharmacology.org

This compound shows negligible affinity for the vasopressin V2 receptor. researchgate.netresearchgate.net The V2 receptor is primarily involved in the antidiuretic actions of vasopressin. sigmaaldrich.com The lack of significant binding of this compound to the V2R means it does not typically elicit the antidiuretic effects associated with vasopressin or less selective oxytocin analogues. researchgate.net This high degree of selectivity is a key feature that distinguishes it from the natural hormone oxytocin. researchgate.netresearchgate.net

The following table summarizes the selectivity profile of this compound, comparing its binding affinity for the oxytocin receptor with its affinities for the vasopressin receptor subtypes.

Selectivity Profile of this compound: OTR vs. Vasopressin Receptors

| Receptor | Species | Ki (nM) | Selectivity Ratio (V-R/OTR) | Reference |

|---|---|---|---|---|

| OTR | Murine (Mouse) | 0.06 ± 0.01 | - | nih.gov |

| V1aR | Murine (Mouse) | 137.9 ± 30.6 | ~2300-fold | nih.gov |

| V1bR | Murine (Mouse) | 217.4 ± 41.3 | ~3600-fold | nih.gov |

| OTR | Human | 6.62 ± 1.22 | - | researchgate.net |

| V1aR | Human | >10,000 | >1500-fold | researchgate.net |

Agonist Versus Antagonist Properties of this compound

This compound, also known as [4-Threonine, 7-Glycine]oxytocin or TGOT, is a synthetic analogue of the neuropeptide oxytocin. nih.gov Its pharmacological profile is overwhelmingly characterized by its function as a potent and highly selective agonist for the oxytocin receptor (OTR). medchemexpress.comnih.gov Research indicates that it does not possess antagonist properties at this receptor; instead, it mimics the action of endogenous oxytocin by binding to and activating the OTR. wikipedia.org

The primary characteristic of this compound is its remarkable selectivity for the oxytocin receptor when compared to the closely related vasopressin (AVP) receptors (V1a, V1b, and V2). nih.govresearchgate.netnih.gov While the natural hormone oxytocin can bind to and activate both oxytocin and vasopressin receptors, this compound was specifically designed to achieve greater receptor specificity. researchgate.netresearchgate.net Studies have demonstrated that the substitution of proline at position 7 with glycine (B1666218) is a key modification for enhancing selectivity for the OTR. researchgate.net

Binding assays have consistently shown that this compound binds to the OTR with high affinity. Scatchard analyses of its tritiated form, [3H]-[Thr4,Gly7]OT, revealed high-affinity binding to oxytocin receptors in the rat hippocampus, mammary gland, and uterus, with equilibrium dissociation constants (Kd) ranging from 1.0 to 2.0 nM. physiology.orgnih.gov In contrast, its affinity for vasopressin receptors is significantly lower. researchgate.net For instance, in competitive inhibition assays using human uterine smooth muscle cells, this compound was less potent in displacing radiolabeled oxytocin than oxytocin itself or arginine vasopressin (AVP), but it was shown to be an OTR agonist. capes.gov.br

The agonist activity of this compound has been documented across various experimental models. In rat bioassays, it demonstrates potent oxytocic (uterine contracting) activity while having negligible antidiuretic activity, resulting in a very high oxytocic-antidiuretic selectivity ratio. nih.gov This functional selectivity underscores its utility as a research tool to investigate OTR-mediated physiological processes without the confounding effects of vasopressin receptor activation. nih.gov

Receptor Binding Affinity of this compound

| Receptor | Species | Affinity Constant (Kd) | Reference |

|---|---|---|---|

| Oxytocin Receptor | Rat (Hippocampus, Mammary Gland, Uterus) | 1.0 - 2.0 nM | physiology.orgnih.gov |

| Vasopressin V1a Receptor | Rat | ~4 µM | researchgate.net |

Functionally, this compound activates intracellular signaling pathways coupled to the OTR. Studies in murine models have shown that, like endogenous oxytocin, it activates both Gq and Gi proteins and promotes the recruitment of β-arrestins. nih.govnih.gov This activation leads to various downstream cellular effects. For example, in the paraventricular thalamus, it evokes an inward current in neurons and increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). medchemexpress.com In the rat hippocampus, it enhances inhibitory synaptic transmission by increasing the frequency and amplitude of spontaneous inhibitory postsynaptic currents (IPSCs) through the activation of interneurons. nih.gov Furthermore, it has been shown to excite subicular neurons by activating Transient Receptor Potential Vanilloid 1 (TRPV1) channels and depressing potassium (K+) channels. medchemexpress.com

Functional Activity of this compound in Bioassays

| Activity | Potency (units/mg) | Selectivity Ratio (O/A) | Reference |

|---|---|---|---|

| Oxytocic Potency (O) | 166 ± 4 | 83,000 | nih.gov |

| Antidiuretic Potency (A) | 0.002 ± 0.0004 |

Intracellular Signaling Cascades Mediated by Thr 4 ,gly 7 Ot

G Protein Coupling and Activation

The oxytocin (B344502) receptor, the molecular target of (Thr(4),Gly(7))OT, is known to couple to heterotrimeric G proteins, which act as molecular switches to transduce extracellular signals into intracellular responses. nih.govnih.gov The specific G proteins activated by the this compound-bound receptor dictate the subsequent downstream signaling events. The OTR has been shown to interact with members of both the Gq and Gi families of G proteins. nih.govmedchemexpress.com

Gq Protein Activation Pathways

A primary signaling mechanism initiated by the activation of the oxytocin receptor by its agonists is the coupling to and activation of Gαq/11 proteins. nih.govnih.gov This interaction catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its dissociation from the βγ-subunits and subsequent activation of downstream effectors. While the general mechanism of OTR coupling to Gq is well-established, specific quantitative data on the efficiency and dynamics of Gq activation directly by this compound are not extensively detailed in the current scientific literature.

Gi Protein Activation Pathways

In addition to Gq coupling, the oxytocin receptor can also engage with the Gi/o family of G proteins. nih.gov Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Pertussis toxin-sensitive pathways, a hallmark of Gi/o protein coupling, have been observed in oxytocin receptor signaling in tissues such as the myometrium. nih.gov This dual coupling to both Gq and Gi proteins allows for a complex and finely tuned cellular response to oxytocin receptor agonists like this compound. The specifics of this compound's efficacy in activating Gi-mediated pathways remain an area for more detailed investigation.

Downstream Second Messenger Production

The activation of G proteins by the this compound-OTR complex triggers the generation of intracellular second messengers, which further propagate and amplify the initial signal.

Phospholipase C (PLC)-Mediated Inositol (B14025) Trisphosphate (IP3) Production

Intracellular Calcium Ion Mobilization Dynamics

Inositol trisphosphate (IP3) plays a crucial role in regulating intracellular calcium (Ca2+) concentrations. taylorandfrancis.com IP3 binds to and opens IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER), the cell's primary intracellular calcium store. taylorandfrancis.com This binding event triggers the release of Ca2+ from the ER into the cytosol, leading to a rapid increase in the intracellular free calcium concentration. taylorandfrancis.com This elevation in cytosolic Ca2+ is a key signaling event that mediates many of the physiological responses to oxytocin receptor activation. The precise kinetics and magnitude of intracellular calcium mobilization specifically induced by this compound would be a valuable area for future research.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The signaling cascades initiated by this compound extend beyond second messenger production to the activation of intracellular protein kinase pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, including the Extracellular signal-Regulated Kinase (ERK), is a crucial signaling pathway involved in regulating a wide array of cellular processes such as gene expression, proliferation, and differentiation. nih.gov Activation of the oxytocin receptor has been shown to lead to the phosphorylation and activation of the ERK/MAPK signaling cascade. nih.govnih.gov This activation can be initiated by both G protein-dependent and β-arrestin-mediated pathways. While the link between the oxytocin receptor and the MAPK pathway is established, specific studies detailing the activation of this pathway in response to this compound, for instance through western blot analysis of ERK phosphorylation, are not prominently featured in the available literature.

Table 1: Summary of Intracellular Signaling Events Mediated by this compound

| Signaling Component | Activation/Production | Key Downstream Effect |

|---|---|---|

| Gq Protein | Activated | Stimulation of Phospholipase C |

| Gi Protein | Activated | Inhibition of Adenylyl Cyclase |

| Phospholipase C (PLC) | Activated | Hydrolysis of PIP2 |

| Inositol Trisphosphate (IP3) | Produced | Binds to IP3 receptors on the ER |

| Intracellular Calcium (Ca2+) | Mobilized from ER | Activates various cellular processes |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Oxytocin | |

| Inositol 1,4,5-trisphosphate | |

| Diacylglycerol |

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

Activation of the oxytocin receptor is known to stimulate the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway. frontiersin.orgnih.gov This pathway is crucial for regulating cellular processes such as proliferation and differentiation. frontiersin.org Upon agonist binding to the OTR, a cascade of events is initiated, often involving Gαq/11 protein activation, which in turn can lead to the activation of upstream kinases that ultimately phosphorylate and activate ERK1/2. frontiersin.orgresearchgate.net Studies have demonstrated that oxytocin-induced ERK1/2 phosphorylation is responsible for the growth and development of certain cell types, such as glial cells. researchgate.net The activation of ERK1/2 can also be implicated in the regulation of gene expression through the phosphorylation of transcription factors. frontiersin.org

Table 1: Key Proteins in the this compound-Mediated ERK1/2 Phosphorylation Pathway

| Protein | Role in the Pathway |

|---|---|

| This compound | Agonist that binds to and activates the Oxytocin Receptor. |

| Oxytocin Receptor (OTR) | A G protein-coupled receptor that, upon activation, initiates downstream signaling. frontiersin.org |

| Gαq/11 | G protein subunit that is often activated by the OTR to stimulate downstream effectors. frontiersin.org |

| Upstream Kinases (e.g., Raf, MEK) | A series of kinases that are sequentially activated, leading to the phosphorylation of ERK1/2. frontiersin.org |

| ERK1/2 | The final kinases in this cascade, which are activated by phosphorylation and then go on to phosphorylate various cellular substrates. frontiersin.org |

p90 Ribosomal S6 Kinase (p90RSK) Activation

The p90 ribosomal S6 kinases (p90RSK) are a family of serine/threonine kinases that are downstream effectors of the ERK1/2 pathway. frontiersin.orgresearchgate.net Activation of p90RSK is a complex process that requires input from ERK1/2. frontiersin.org Once ERK1/2 is activated, it can phosphorylate and activate p90RSK. mdpi.com Given that this compound activates the OTR, which in turn can lead to ERK1/2 phosphorylation, it is plausible that this could subsequently lead to the activation of p90RSK. However, direct evidence from studies using this compound or even oxytocin to demonstrate a definitive activation of p90RSK is limited, with at least one study indicating that under conditions of chronic oxytocin infusion in male rats, there were no significant changes in the phosphorylation of p90RSK. researchgate.net

Table 2: Proposed this compound-Mediated p90RSK Activation Pathway

| Protein | Role in the Pathway |

|---|---|

| This compound | Initiates the signaling cascade by activating the Oxytocin Receptor. |

| Oxytocin Receptor (OTR) | Upon activation, leads to the stimulation of the MAPK/ERK pathway. |

| ERK1/2 | Once phosphorylated and activated, it can phosphorylate and activate p90RSK. frontiersin.org |

| p90RSK | A kinase that, once activated, can phosphorylate a variety of substrates involved in transcription and translation. researchgate.net |

Beta-Arrestin Recruitment and Receptor Internalization

The oxytocin receptor is categorized as a Class A GPCR in its interaction with β-arrestins. frontiersin.org Following agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which then facilitates the recruitment of β-arrestin. nih.govoup.com The recruitment of β-arrestin to the OTR has two primary consequences. First, it leads to receptor desensitization by uncoupling the receptor from its G protein, thereby terminating G protein-mediated signaling. nih.gov Second, it promotes the internalization of the receptor from the cell surface via endocytosis. nih.govoup.com In addition to its role in desensitization and internalization, β-arrestin can also act as a scaffold protein to initiate a second wave of signaling, which can include the activation of the MAPK pathway. nih.govnih.gov This β-arrestin-mediated signaling can have different kinetics and downstream effects compared to G protein-mediated signaling.

Table 3: this compound-Mediated Beta-Arrestin Recruitment and Receptor Internalization

| Molecule/Process | Description |

|---|---|

| This compound | Binds to the Oxytocin Receptor, causing a conformational change. |

| Oxytocin Receptor (OTR) | The activated receptor becomes a substrate for G protein-coupled receptor kinases (GRKs). nih.gov |

| GRKs | These kinases phosphorylate the intracellular domains of the activated OTR. nih.gov |

| β-Arrestin | Recruited to the phosphorylated OTR, leading to G protein uncoupling and receptor internalization. nih.govoup.com |

| Receptor Internalization | The OTR-β-arrestin complex is internalized into the cell, which can lead to receptor recycling or degradation. nih.gov |

| β-Arrestin-Mediated Signaling | β-arrestin can act as a scaffold to initiate further downstream signaling, such as activating components of the MAPK pathway. nih.gov |

In Vitro Functional Responses Elicited by Thr 4 ,gly 7 Ot

Smooth Muscle Contractility Studies

Uterine Smooth Muscle Contraction Assays

(Thr(4),Gly(7))OT has been shown to be a functional agonist at the oxytocin (B344502) receptor in human uterine smooth muscle cells (USMCs). nih.gov In vitro studies demonstrate that this compound induces a concentration-dependent increase in intracellular calcium concentration ([Ca2+]i), a key event in initiating muscle contraction. nih.gov However, its potency is significantly lower than that of native oxytocin. nih.gov

Pharmacological characterization has established a clear hierarchy of agonist potency at the human USMC oxytocin receptor. Oxytocin is the most potent, followed by [Asu(1,6)]-oxytocin, with this compound being less potent than both oxytocin and arginine vasopressin (AVP). nih.gov This indicates that while this compound effectively activates the receptor to produce a contractile response, it does so with lower affinity compared to the endogenous ligand. nih.govnih.gov

Further studies in rat models have revealed nuances in its contractile effect. While intracerebroventricular administration of oxytocin increases both the frequency and amplitude of uterine contractions, this compound primarily affects the amplitude of these contractions over the same dose range. This suggests a potential differentiation in the downstream signaling or neural pathways activated by the two peptides.

| Compound | Relative Potency | Primary Effect Noted |

|---|---|---|

| Oxytocin | Highest | Increases [Ca2+]i and hyperplasia nih.gov |

| [Asu(1,6)]-oxytocin | High | Increases [Ca2+]i nih.gov |

| Arginine Vasopressin (AVP) | Moderate | Increases [Ca2+]i nih.gov |

| This compound | Lower | Increases [Ca2+]i nih.govnih.gov |

| dDAVP | Lowest | Minimal effect nih.gov |

Corpus Cavernosum Tissue Contractility in Rat and Human Models

Research has identified the expression of the oxytocin receptor (OTR) in both human and rabbit corpus cavernosum (CC), the erectile tissue of the penis. oup.com In vitro contractility studies on strips of human CC demonstrated that the selective OTR agonist, this compound, mimicked the action of oxytocin, inducing an increase in smooth muscle contraction. oup.com This effect suggests a role for OTR in mediating penile detumescence (the return to a flaccid state). oup.comresearchgate.net

However, some conflicting evidence exists. One study using rat and rabbit ejaculatory and erectile tissues found that while oxytocin induced contractions, the selective OTR agonist this compound failed to contract the tissues. nih.gov This particular study concluded that the contractile effects of oxytocin in these specific tissues are mediated via vasopressin V1A receptors rather than oxytocin receptors. nih.gov This highlights the complexity of neurohypophyseal hormone receptor signaling and the need for further research to clarify these discrepancies.

| Agonist | EC50 (nM) |

|---|---|

| Oxytocin | 11 ± 2.7 oup.com |

| This compound | 24 ± 7 oup.com |

Cellular Proliferation and Growth Regulation

Mitogenic Effects in Small-Cell Lung Carcinoma (SCLC) Cells

Small-cell lung carcinoma (SCLC) is an aggressive neuroendocrine cancer. Studies have shown that SCLC growth can be promoted by various neuroendocrine autocrine and paracrine loops, including those involving oxytocin and vasopressin. researchgate.net In vitro experiments on SCLC cell lines have demonstrated that this compound, as a selective OTR agonist, can elicit mitogenic responses. researchgate.netuliege.be

Specifically, this compound was shown to induce an increase in cytosolic calcium levels in SCLC cells. researchgate.net This elevation of intracellular calcium is a well-known trigger for a cascade of signaling events that can lead to cellular proliferation. The response to this compound confirms that functional oxytocin receptors are present on SCLC cells and that their activation contributes to the mitogenic process in this type of cancer. researchgate.net

Pathway-Specific Dependencies in Cell Growth Regulation

The mitogenic effects of this compound in SCLC cells are dependent on specific intracellular signaling pathways. The observed increase in cytosolic calcium demonstrates the coupling of the oxytocin receptor to the phospholipase C (PLC) pathway. researchgate.net Research confirms that this signaling cascade is essential for the proliferative response. researchgate.net

Further investigation into the downstream signaling reveals that the mitogenic effects of OT and its agonists are mediated through the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and its subsequent target, p90 ribosomal S6 kinase (p90RSK). researchgate.net The activation of this pathway was shown to be dependent on PLC, protein kinase C (PKC), and MEK1/2. researchgate.net Crucially, the mitogenic response elicited by this compound could be blocked by an OTR antagonist, confirming that the growth-promoting signal originates from the specific activation of the oxytocin receptor and proceeds through the MAPK/ERK pathway. researchgate.net This highlights a clear pathway-specific dependency for the regulation of cell growth in SCLC by this compound.

Neuronal and Glial Cell Line Functional Assays

The functional role of this compound has also been investigated in the central nervous system. Glial cells and neurons form the primary components of the nervous system, and communication between them is vital for brain function and development. researchgate.netnih.gov In vitro functional assays using hypothalamic organotypic slice cultures have provided insight into the role of oxytocin receptors in neuronal activity.

In these cultures, magnocellular oxytocin neurons can display a characteristic bursting electrical activity. Application of oxytocin was found to increase the frequency of these bursts. This effect was successfully mimicked by the selective OTR agonist this compound. Furthermore, the peptide was capable of inducing this bursting pattern in 27% of neurons that were previously not bursting. The effects of both oxytocin and this compound were inhibited by a selective OTR antagonist, confirming the response is receptor-mediated. These findings suggest that oxytocin neurons are part of a rhythmic network where they can exert positive feedback on their own activity through the release of oxytocin, a process directly implicating functional oxytocin receptors on the neurons themselves.

Preclinical in Vivo Investigations of Thr 4 ,gly 7 Ot in Animal Models

Neurobehavioral Phenotype Modulation

(Thr(4),Gly(7))OT, a selective oxytocin (B344502) receptor (OTR) agonist, has been a key compound in preclinical research to understand the role of the oxytocinergic system in modulating complex social behaviors. researchgate.net Animal models, particularly rodents, provide a valuable platform for investigating the neurobehavioral effects of this peptide.

Mice with a partial deficiency in the oxytocin receptor, specifically those heterozygous for the OTR gene (Oxtr+/-), exhibit notable impairments in social behavior. unibe.ch These models are crucial for studying conditions characterized by social deficits. Research has demonstrated that the administration of this compound can reverse these behavioral abnormalities.

In studies using Oxtr+/- mice, which display reduced sociability and preference for social novelty, the intracerebral administration of this compound was shown to rescue these impaired behaviors. frontiersin.org This restoration highlights the compound's ability to effectively activate the remaining oxytocin receptors and compensate for the genetic deficiency, normalizing social interaction patterns. The findings underscore the critical role of OTR activation in mediating social recognition and preference. unibe.chfrontiersin.org

Table 1: Effect of this compound on Social Behavior in OTR-Deficient Mice

| Behavioral Test | Phenotype in OTR-Deficient (Oxtr+/-) Mice | Outcome after this compound Administration | Reference |

|---|---|---|---|

| Sociability | Impaired (Reduced preference for a novel mouse over an object) | Restored to wild-type levels | frontiersin.org |

| Social Novelty | Impaired (Reduced preference for a novel mouse over a familiar one) | Rescued | frontiersin.org |

The oxytocinergic system is deeply implicated in the regulation of social behaviors in male rats, including aggression and social investigation. researchgate.net While many studies utilize oxytocin directly, the findings provide strong evidence for the effects of OTR activation, for which this compound is a selective agonist. researchgate.net

Central administration of oxytocin in male rats has been found to markedly suppress offensive intermale aggression while simultaneously increasing social exploration. researchgate.net This suggests a shift from agonistic to more affiliative, pro-social behaviors. Chronic enhancement of brain oxytocin levels produces enduring anti-aggressive and pro-social effects, which persist even after the treatment has ceased. researchgate.net The magnitude of the anti-aggressive effects often correlates with the individual's baseline level of aggression, indicating that OTR activation may be particularly effective in modulating high levels of aggression. researchgate.net

Table 2: Behavioral Effects of Central OTR Activation on Male Rat Social Behavior

| Behavioral Category | Observed Effect | Reference |

|---|---|---|

| Offensive Aggression | Significantly suppressed | researchgate.net |

| Social Exploration | Significantly increased | researchgate.net |

| Introductory Aggressive Behavior (e.g., lateral threat) | Increased with chronic OTR blockage | researchgate.net |

Flank marking in Syrian hamsters is a well-established model for studying the neurobiology of social communication. nih.gov This scent-marking behavior is used to convey social information. jneurosci.org Research into the effects of neuropeptides on this behavior has revealed that intracerebroventricular (ICV) injections of oxytocin induce flank marking in a dose-dependent manner. nih.gov

Interestingly, further investigation into the receptor pathways mediating this effect suggests a complex interplay between the oxytocin and vasopressin systems. Studies have shown that the ability of oxytocin to induce flank marking is significantly inhibited by antagonists for the arginine-vasopressin V1a receptor, but not by oxytocin receptor antagonists. nih.gov This indicates that oxytocin's effect on this specific social communication behavior is likely mediated through cross-activation of V1a receptors, rather than the canonical oxytocin receptor. nih.gov

Table 3: Effect of Neuropeptide Administration on Flank Marking in Hamsters

| Administered Compound | Effect on Flank Marking | Mediating Receptor | Reference |

|---|---|---|---|

| Oxytocin (OT) | Induces flank marking | Arginine-Vasopressin V1a Receptor (V1aR) | nih.gov |

| Arginine-Vasopressin (AVP) | Potently induces flank marking | Arginine-Vasopressin V1a Receptor (V1aR) | nih.gov |

| Selective V1aR Agonists | Induces flank marking | Arginine-Vasopressin V1a Receptor (V1aR) | nih.gov |

| Selective OTR Agonists | No significant induction of flank marking | N/A | nih.gov |

Cognitive flexibility, the ability to adapt thinking and behavior to changing environmental demands, is a critical executive function. nih.govnih.gov The role of the oxytocin system in this domain is nuanced. Studies in mouse models with altered oxytocin receptor expression have provided key insights.

In one study, mice that were heterozygous for the oxytocin receptor gene (Oxtr+/-) and showed social deficits did not exhibit increased cognitive inflexibility. unibe.ch However, a separate study on oxytocin receptor null mice (Oxtr-/-) reported that these animals did present with impaired cognitive flexibility, alongside social deficits and increased aggression. These cognitive impairments in the null mice were amenable to pharmacological intervention, suggesting that the complete absence of OTR signaling has a more profound impact on cognitive processes than a partial deficiency. unibe.ch

Table 4: Cognitive Flexibility Phenotypes in OTR-Deficient Mouse Models

| Mouse Model | Social Behavior Phenotype | Cognitive Flexibility Phenotype | Reference |

|---|---|---|---|

| Oxtr+/- (Heterozygous) | Impaired | Not significantly affected | unibe.ch |

| Oxtr-/- (Null) | Impaired | Impaired (but pharmacologically rescuable) | unibe.ch |

Central Nervous System (CNS) Actions

Intracerebroventricular (ICV) administration is a research technique that allows for the direct delivery of compounds into the ventricular system of the brain, bypassing the blood-brain barrier. axcelead.com This method ensures that peptides like this compound can directly interact with target receptors in the central nervous system to elicit behavioral or physiological effects. axcelead.comnih.gov

ICV administration of this compound has been instrumental in demonstrating the compound's ability to rescue social behavior deficits in OTR-deficient mice. frontiersin.org This route of administration confirmed that the observed behavioral restoration was due to the compound's direct action within the brain. frontiersin.org Similarly, ICV studies with oxytocin and related peptides have been crucial for mapping the neural circuits that control social communication behaviors like flank marking in hamsters. nih.gov These studies collectively show that direct CNS delivery of OTR agonists can powerfully modulate complex social and cognitive processes by acting on specific neural pathways. frontiersin.orgnih.gov

Intrathecal Administration and Spinal Cord Mechanisms

Intrathecal administration delivers substances directly into the subarachnoid space, allowing them to reach the cerebrospinal fluid (CSF) and interact with the spinal cord. wikipedia.org This route is particularly useful for investigating the spinal mechanisms of action of various compounds, as it bypasses the blood-brain barrier. wikipedia.org In the context of the oxytocin system, intrathecal injection of the selective oxytocin agonist this compound at the lumbosacral level of the spinal cord in anesthetized male rats has been shown to elicit pro-erectile effects. nih.gov This suggests that oxytocin, acting on spinal receptors, is a potent activator of the spinal neurons that control penile erection. nih.gov

The effects of lumbosacral administration of this compound are dose-dependent and can be blocked by a specific oxytocin receptor antagonist, confirming the involvement of oxytocin receptors in this response. nih.govnih.gov Furthermore, the pro-erectile effects are impaired by bilateral pelvic nerve section, indicating that the integrity of this neural pathway is necessary for the expression of the compound's effects. nih.gov

In female anesthetized rats, intrathecal administration of this compound at the lumbosacral level has been demonstrated to mimic the effects of oxytocin on uterine motility. nih.gov These effects were also blocked by an oxytocin receptor antagonist. nih.gov This suggests that oxytocin released from descending pathways acts on spinal oxytocin receptors to modulate uterine activity, and this regulation is dependent on the estrous cycle. nih.gov

Anatomical Specificity of this compound Effects within Neural Circuits

The effects of this compound exhibit anatomical specificity within the neural circuits of the spinal cord. In anesthetized male rats, the pro-erectile effects of the compound are observed when it is injected at the lumbosacral level of the spinal cord, which contains the neural network controlling penile erection. nih.gov In contrast, administration at the thoracolumbar level had no effect on intracavernous pressure, highlighting the localized nature of the oxytocinergic control of this function within the spinal cord. nih.gov

Similarly, in female rats, the modulation of uterine motility by this compound shows anatomical specificity. Lumbosacral administration affected the frequency and amplitude of uterine contractions, particularly during proestrus and estrus. nih.gov During estrus, thoracolumbar administration also influenced uterine activity, suggesting a broader, yet still defined, spinal circuit involved in uterine regulation compared to erectile function. nih.gov The complexity of neural circuits, with their specific connections and molecular determinants, underlies this anatomical and functional specificity. nih.govnih.govbiorxiv.orgelifesciences.org

Peripheral Physiological Effects

This compound, as a selective oxytocin agonist, has been instrumental in elucidating the role of oxytocin in erectile physiology. In anesthetized male rats, intrathecal administration of this compound at the lumbosacral level elicits dose-dependent increases in intracavernous pressure (ICP). nih.gov These ICP rises are a direct measure of penile erection. mdpi.comnih.gov The pro-erectile effects of this compound mimic those of oxytocin, further solidifying the role of this neuropeptide system in the spinal control of erection. nih.govresearchgate.net The response to this compound is characterized by increases in the number, amplitude, and area of ICP rises. nih.gov

The table below summarizes the pro-erectile effects of intrathecal this compound in anesthetized rats.

| Parameter | Observation | Reference |

| Effect on ICP | Elicits dose-dependent rises in intracavernous pressure. | nih.gov |

| Active Site | Lumbosacral spinal cord. | nih.gov |

| Mechanism | Acts on spinal oxytocin receptors. | nih.govnih.gov |

| Comparison to Oxytocin | Mimics the pro-erectile effects of oxytocin. | nih.gov |

ICP: Intracavernous Pressure

In anesthetized female rats, the selective oxytocin agonist this compound has been shown to partly mimic the effects of oxytocin on uterine motility when administered at the lumbosacral level. nih.gov The uterus exhibits spontaneous activity characterized by rises in intrauterine pressure, and the frequency, amplitude, and duration of these contractions are dependent on the stage of the estrous cycle. nih.gov Lumbosacral administration of this compound affects the frequency and amplitude of this uterine activity. nih.gov These effects are blocked by the oxytocin receptor antagonist atosiban (B549348), confirming the involvement of oxytocin receptors. nih.govpan.olsztyn.pl

The findings suggest that oxytocin, acting through its receptors at the spinal level, plays a modulatory role in the activity of the uterus. nih.gov This spinal regulation of uterine motility is a component of the broader physiological control of uterine function. mdpi.comfffenterprises.com

The table below details the effects of lumbosacral this compound on uterine motility in anesthetized rats.

| Parameter | Effect during Proestrus & Estrus | Effect during Diestrus | Reference |

| Frequency of Contractions | Affected | Affected | nih.gov |

| Amplitude of Contractions | Affected | No significant effect | nih.gov |

This compound serves as a valuable pharmacological tool to differentiate the actions of oxytocin receptors from those of the closely related vasopressin 1a receptors (V1aR). researchgate.net While oxytocin and vasopressin systems can have overlapping effects, selective agonists like this compound allow for the specific investigation of oxytocin receptor-mediated pathways.

In studies on rat adrenal gland proliferation, this compound was used to demonstrate the specificity of the V1aR-mediated mitogenic effects of arginine vasopressin (AVP). researchgate.net While AVP induced a significant proliferative response in the adrenal cortex, this compound did not, indicating that this effect is not mediated by oxytocin receptors. researchgate.net The adrenal gland's cellular proliferation is a complex process regulated by various hormones and factors. focusontoxpath.com

Similarly, in ex vivo studies of rat aorta contraction, this compound helps to distinguish between V1aR and oxytocin receptor-mediated vascular effects. researchgate.net AVP induces contraction of the aorta via V1a receptors. researchgate.netnih.gov The lack of a similar potent effect by this compound would confirm the V1aR-specificity of this response. The V1aR is known to be involved in various cellular processes, including vascular contraction. nih.gov

The table below summarizes the use of this compound in discriminating receptor-mediated responses.

| Biological Process | AVP Effect (V1aR-mediated) | This compound Effect (OTR-mediated) | Conclusion | Reference |

| Adrenal Gland Proliferation | Stimulates proliferation | No significant effect | Proliferation is V1aR-specific. | researchgate.net |

| Aorta Contraction | Induces contraction | Not a potent contractile agent | Contraction is primarily V1aR-mediated. | researchgate.net |

AVP: Arginine Vasopressin; V1aR: Vasopressin 1a Receptor; OTR: Oxytocin Receptor

Advanced Methodological Approaches and Future Research Directions

Homology Modeling and Computational Ligand Design

Homology modeling has become an indispensable technique for predicting the three-dimensional structure of proteins, including the oxytocin (B344502) receptor. wisc.edunih.govumcn.nl This computational method constructs a model of a target protein's structure based on its amino acid sequence and its similarity to experimentally determined structures of related homologous proteins. wisc.eduumcn.nl The process typically involves template recognition, sequence alignment, model building, and evaluation. github.ioexpasy.org For the OTR, homology models provide a structural framework to understand how ligands like (Thr(4),Gly(7))OT bind and activate the receptor.

Building upon these structural models, computational ligand design aims to create novel molecules with high affinity and selectivity for a specific target. nih.govbakerlab.orgresearchgate.net This involves designing binding sites with favorable hydrogen-bonding and van der Waals interactions, as well as high shape complementarity to the ligand. bakerlab.org By employing sophisticated algorithms, researchers can virtually screen and optimize potential ligands, accelerating the discovery of new and improved OTR agonists and antagonists. nih.govnih.gov These in silico approaches are crucial for developing next-generation research tools and potential therapeutics with enhanced properties. umcn.nl

Optogenetic and Chemogenetic Studies Utilizing OTR Agonists

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of specific neuronal populations. biorxiv.orgnih.gov Optogenetics uses light to control genetically modified neurons that express light-sensitive ion channels, while chemogenetics employs engineered receptors that are activated by specific, otherwise inert, molecules. biorxiv.orgnih.gov

In the context of oxytocin research, these methods have been instrumental in dissecting the function of OTR-expressing neurons in various brain circuits. jneurosci.orgresearchgate.netnih.gov For instance, studies have used optogenetic stimulation to activate OTR-expressing neurons in the prefrontal cortex, revealing their role in modulating social recognition. jneurosci.orgnih.gov Similarly, chemogenetic activation of OTR-positive neurons in different brain regions has helped to elucidate their involvement in feeding motivation and pain perception. nih.govnih.govjneurosci.org The use of selective OTR agonists like this compound in conjunction with these techniques can help to validate the specific role of OTR activation in the observed behavioral and physiological effects. uni-regensburg.de

Multi-Omics Approaches to Elucidate Downstream Gene Expression and Proteomic Changes

To gain a comprehensive understanding of the cellular and molecular effects of this compound, researchers are increasingly turning to multi-omics approaches. frontlinegenomics.comgenedata.comnih.gov These studies integrate data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of the biological system. frontlinegenomics.comgenedata.comnih.gov

By analyzing changes in gene expression (transcriptomics) following the administration of this compound, scientists can identify the downstream genes and signaling pathways regulated by OTR activation. nih.govresearchgate.netoup.com This can reveal novel biological processes influenced by the oxytocinergic system.

Proteomics, the large-scale study of proteins, provides further insights by quantifying changes in protein abundance and post-translational modifications. nih.govgithub.ioprotocols.io For example, a proteomics analysis could reveal alterations in the expression of specific enzymes or structural proteins in response to this compound, linking OTR signaling to concrete cellular functions. Techniques like tandem mass tagging allow for the quantification of thousands of proteins simultaneously. protocols.io Furthermore, specialized methods can identify post-translational modifications like ubiquitination, which plays a crucial role in protein degradation and signaling. cellsignal.com

Integrative multi-omics analysis allows for the construction of comprehensive models of the molecular cascades initiated by this compound, from receptor binding to widespread changes in cellular function. researchgate.neted.ac.uk

In-Depth Analysis of Species-Specific OTR Pharmacology and Signaling

The pharmacological properties of the oxytocin receptor can vary across different species. Therefore, a thorough understanding of the species-specific pharmacology of OTR agonists like this compound is crucial for the accurate interpretation of preclinical research and its translation to human applications.

Data from resources like the IUPHAR/BPS Guide to PHARMACOLOGY provides valuable information on the binding affinities and agonist activities of various ligands at OTRs from different species, including human and rat. guidetomalariapharmacology.orgguidetopharmacology.org For example, studies have characterized the binding of this compound to human uterine smooth muscle cells, confirming its high affinity for the human OTR. nih.gov Such comparative studies are essential for validating animal models and ensuring that the findings are relevant to human physiology.

| Species | Receptor | Ligand | Action | Parameter | Value | Reference |

| Human | OT Receptor | This compound | Full agonist | pKi | 8.8 | guidetopharmacology.org |

| Rat | OT Receptor | This compound | Full agonist | pKi | 8.7 | guidetopharmacology.org |

| Human | V1a Receptor | This compound | Full agonist | pKi | 6.5 - 6.8 | guidetomalariapharmacology.org |

Development of Novel this compound Derivatives for Enhanced Research Specificity

While this compound is a highly selective OTR agonist, the development of novel derivatives with even greater specificity and improved pharmacokinetic properties remains an active area of research. nih.gov The goal is to create research tools that can probe the function of the oxytocinergic system with higher precision and to develop potential therapeutics with fewer off-target effects.

The process of developing novel derivatives often involves synthetic chemistry to modify the peptide structure. mdpi.commdpi.comacs.orgacs.org For example, substitutions at different positions of the oxytocin peptide backbone can lead to changes in receptor affinity, selectivity, and stability. nih.gov These new compounds are then rigorously tested in vitro and in vivo to characterize their pharmacological profiles. acs.orgfrontiersin.org The development of such derivatives, guided by computational modeling and a deep understanding of structure-activity relationships, is essential for advancing our knowledge of OTR biology.

Q & A

Q. What metadata is critical for replicating this compound studies?

- Methodological Answer : Report peptide purity (≥95%), storage conditions (lyophilized at -80°C), and solvent systems (e.g., 0.1% TFA in acetonitrile/water). Share raw data for binding assays (e.g., GraphPad Prism files) and NMR spectra (BMRB deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。